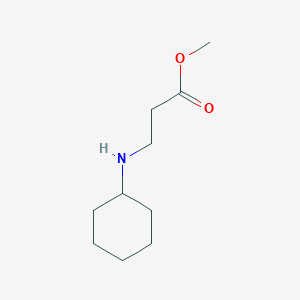

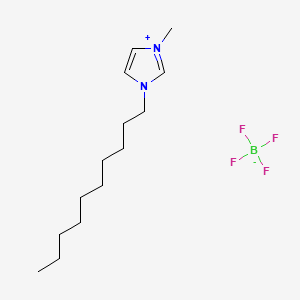

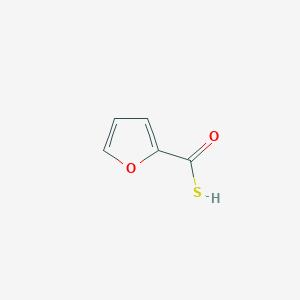

![molecular formula C11H11F6N B1354274 (S)-N-甲基-1-[3,5-双(三氟甲基)苯基]乙胺 CAS No. 511256-36-3](/img/structure/B1354274.png)

(S)-N-甲基-1-[3,5-双(三氟甲基)苯基]乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine” is a chiral compound that has been used in various studies. For instance, it has been used in the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (S-3,5-BTPE) with Candida tropicalis 104 .

Synthesis Analysis

The synthesis of a similar compound, ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, has been reported. It was synthesized using a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .Molecular Structure Analysis

The molecular formula of “(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine” is C10H9F6N. It has an average mass of 257.176 Da and a monoisotopic mass of 257.063904 Da .科学研究应用

神经化学和神经毒性

苯乙胺,包括类似于 (S)-N-甲基-1-[3,5-双(三氟甲基)苯基]乙胺的化合物,已因其神经化学效应和潜在的神经毒性而被广泛研究。这些化合物与各种神经递质系统相互作用,并与脑化学变化和潜在的毒性作用有关,尤其是在滥用或过度暴露的情况下。该领域的研究旨在了解这些相互作用的潜在机制及其对神经退行性疾病和精神疾病的影响 (McKenna 和 Peroutka,1990 年)。

衰老和脑功能

苯乙胺对衰老和脑功能的影响也一直是科学研究的主题。研究探索了这些化合物如何通过与单胺氧化酶和其他神经化学途径的相互作用影响衰老过程,可能为治疗与年龄相关的认知能力下降和神经退行性疾病提供见解 (Burchinsky 和 Kuznetsova,1992 年)。

乙烯作用和非气候性水果的采后品质

在农业和食品科学的背景下,已经对使用乙烯作用抑制剂(如 1-甲基环丙烯 (1-MCP))来提高非气候性水果作物的采后品质进行了研究。虽然与 (S)-N-甲基-1-[3,5-双(三氟甲基)苯基]乙胺没有直接关系,但这一研究领域探索了对水果中乙烯感知的控制,以延迟果实的成熟和衰老,从而延长保质期和保持品质。记录了此类处理对各种水果的影响,包括它们的呼吸作用、颜色变化和对生理障碍的敏感性,为采后水果管理提供了宝贵的见解 (Li 等人,2016 年)。

作用机制

Target of Action

It’s known that similar compounds with a 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations .

Mode of Action

Compounds with similar structures have been known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

The compound is involved in the asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst . The process involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment . The intracellular NADH concentration, which is consumed primarily in respiration to generate ATP, was found to increase by 2.2 times under the oxygen-deficient condition .

Pharmacokinetics

The compound is synthesized in a natural deep-eutectic solvent (nades) containing reaction system under microaerobic condition , which might influence its bioavailability.

Result of Action

The compound is used for the high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 . The yield of the bioreduction of BTAP was maintained at 73.7% under an oxygen-deficient environment .

Action Environment

The action of the compound is influenced by environmental factors such as the presence of oxygen and the type of solvent used. For instance, the yield of the bioreduction of BTAP was maintained at the same level under an oxygen-deficient environment compared with oxygen-sufficient conditions . Furthermore, when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system, the yields were further increased .

属性

IUPAC Name |

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIAARPZLAPMHX-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469394 |

Source

|

| Record name | (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

511256-36-3 |

Source

|

| Record name | (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

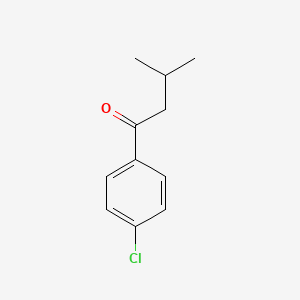

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)